Home > Products > Screening Compounds P104644 > N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel
N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel -

N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel

Catalog Number: EVT-13552390
CAS Number:
Molecular Formula: C46H55NO14
Molecular Weight: 845.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel is a derivative of Paclitaxel, a well-known chemotherapeutic agent used primarily in the treatment of various cancers, including ovarian and breast cancer. This compound is part of a class of drugs known as taxanes, which are characterized by their ability to inhibit cell division by stabilizing microtubules. The modification of the Paclitaxel structure aims to enhance its pharmacological properties, improve solubility, or reduce side effects.

Source

Paclitaxel was originally derived from the bark of the Pacific yew tree (Taxus brevifolia). The development of synthetic and semi-synthetic derivatives like N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel has been pursued to increase availability and reduce dependence on natural sources.

Classification

N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel falls under the classification of anticancer agents, specifically within the taxane family. It is categorized as a microtubule stabilizer, which plays a crucial role in disrupting the normal function of the mitotic spindle during cell division.

Synthesis Analysis

Methods

The synthesis of N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel typically involves several steps, including:

  1. Debenzoylation: The removal of the benzoyl group from Paclitaxel can be achieved through hydrolysis or reduction methods.
  2. Enoylation: The introduction of the hex-3-enoyl moiety involves coupling reactions, often utilizing reagents such as coupling agents or catalysts to facilitate the formation of the desired bond.

Technical Details

The synthesis may employ techniques such as:

  • Refluxing in organic solvents to promote reaction efficiency.
  • Chromatography for purification of intermediates and final products.
  • Spectroscopic methods (e.g., NMR, IR) for structural confirmation at each stage.
Molecular Structure Analysis

Structure

N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel retains the core structure of Paclitaxel while incorporating a hex-3-enoyl side chain. This modification alters its chemical properties and biological activity.

Data

The molecular formula can be represented as C24H29N1O5C_{24}H_{29}N_{1}O_{5}, with a molecular weight approximately around 415.49 g/mol. The structural representation would show distinct functional groups including:

  • A taxane ring system.
  • An enoyl side chain contributing to its reactivity.
Chemical Reactions Analysis

Reactions

N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel can participate in various chemical reactions typical of esters and amides, such as:

  • Hydrolysis: Breaking down into its constituent components in aqueous environments.
  • Reduction: Potential reduction reactions could modify double bonds or carbonyl groups.

Technical Details

These reactions may be influenced by factors such as pH, temperature, and the presence of catalysts. Reaction kinetics can be studied to optimize conditions for desired outcomes.

Mechanism of Action

Process

The mechanism by which N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel exerts its anticancer effect is primarily through:

  1. Microtubule Stabilization: It binds to β-tubulin subunits in microtubules, preventing their depolymerization.
  2. Cell Cycle Arrest: This stabilization leads to mitotic arrest at the metaphase stage, ultimately triggering apoptosis in cancer cells.

Data

Studies have shown that modifications like those seen in N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel may enhance binding affinity or alter pharmacokinetic profiles compared to parent compounds.

Physical and Chemical Properties Analysis

Physical Properties

N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel is expected to exhibit:

  • A solid state at room temperature with potential solubility in organic solvents.
  • Melting point and boiling point data would depend on specific synthesis conditions.

Chemical Properties

The compound's reactivity profile includes:

  • Stability under physiological conditions but susceptible to hydrolysis under alkaline conditions.
  • Potential interactions with other biomolecules due to its functional groups.

Relevant data on solubility and stability should be determined experimentally for precise applications.

Applications

Scientific Uses

N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel can be utilized in:

  1. Cancer Research: As a model compound for studying drug resistance mechanisms or developing new formulations.
  2. Pharmaceutical Development: Investigating its efficacy and safety profiles for potential clinical applications in oncology.
  3. Biochemical Studies: Understanding microtubule dynamics and cellular processes related to cancer cell proliferation.
Structural Analysis and Molecular Design

Core Taxane Skeleton Modifications in Paclitaxel Analogues

The baccatin III core of N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel (C₄₆H₅₅NO₁₄; MW: 845.93 g/mol) retains the fundamental structural framework essential for microtubule stabilization [9]. Unlike truncated analogs that attempt to replace this complex scaffold with simpler ring systems, this compound preserves the multicyclic architecture (C46H55NO14) necessary for maintaining bioactive conformations [5]. Research confirms that modifications to the baccatin core often diminish tubulin-binding affinity due to reduced van der Waals contacts and hydrophobic interactions within the expansive taxane-binding pocket [5].

Critical conserved pharmacophores include:

  • Oxetane ring (D-ring): Historically considered essential, though cyclopropane analogs demonstrate comparable activity when core rigidity is maintained [5].
  • C4 acetate and C2 benzoate moieties: These groups facilitate hydrogen bonding with β-tubulin residues and stabilize the T-taxol conformation through steric constraints [5] [8].
  • C13 side-chain attachment point: The stereochemistry at C13 remains unaltered, ensuring proper spatial orientation of the (3E)-hex-3-enoyl-modified side chain [9].

Table 1: Conserved Regions in the Taxane Skeleton of N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel

Structural RegionFunctional RoleModification Tolerance
Oxetane Ring (D-ring)Enhances tubulin polymerizationTolerant to cyclopropane substitution
C2 BenzoateStabilizes T-taxol conformationLimited tolerance; aryl groups essential
C4 AcetateHydrogen bonding with tubulinAcetyl group critical
C1-C15 Oxetane BridgeMaintains core rigidityIntolerant to cleavage

Notably, attempts to replace the baccatin core with smaller scaffolds (e.g., adamantane, bicyclo[2.2.2]octane) typically result in >1000-fold potency reduction due to inadequate volume occupancy (50-60% of paclitaxel's molecular volume) and compromised water displacement efficiency at the binding site [5]. This underscores the structural indispensability of the core taxane skeleton in N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel, despite its role as a paclitaxel impurity [9].

C13 Side Chain Engineering: Substitution Dynamics of (3E)-Hex-3-enoyl Moieties

The C13 side chain modification defines this analog's chemical identity and differentiates it structurally from paclitaxel. The benzoyl removal and subsequent hex-3-enoyl incorporation yield a compound identified as Paclitaxel Impurity Q in pharmacopeial standards [4]. The (3E)-hex-3-enoyl moiety (C₆H₉O) introduces distinctive steric and electronic properties compared to the native benzoyl group:

  • Aliphatic vs. Aromatic Character: The absence of aromaticity reduces π-stacking potential with tubulin's Phe272 residue, potentially altering binding kinetics [5] [8].
  • Chain Flexibility: The four-carbon aliphatic chain (C1-C2-C3=C4-C5-C6) increases rotational freedom but is constrained by the trans double bond at C3–C4 [9].
  • Hydrophobicity Profile: The hexenoyl group enhances lipophilicity (predicted LogP increase ≈0.4), potentially impacting membrane permeability .

Table 2: Structural Comparison of C13 Side Chains in Paclitaxel Derivatives

CompoundC13 Side ChainMolecular FormulaKey Identifiers
PaclitaxelN-Benzoyl-β-phenylisoserineC₄₇H₅₁NO₁₄Parent drug
N-Debenzoyl-N-[(3E)-hex-3-enoyl] PaclitaxelN-(3E-Hex-3-enoyl)-β-phenylisoserineC₄₆H₅₅NO₁₄Paclitaxel Impurity Q
Deuterated AnalogN-(3E-Hex-3-enoyl)-d7C₄₆H₄₈D₇NO₁₄MW: 852.97 g/mol [6] [7]

Biochemical studies indicate that such side chain alterations generate metabolites or degradation products rather than enhanced bioactivity. The hex-3-enoyl modification likely arises from enzymatic processing or chemical decomposition in biological systems, explaining its classification as "PaclitaxelCDehydro [EP Impurity]" [9]. Despite reduced tubulin-binding affinity compared to paclitaxel, this side chain preserves the critical hydrogen-bonding triad involving the C2ʹ hydroxyl, C3ʹ amide, and C1 carbonyl groups, which remains essential for minimal bioactive conformation [5] [8].

Stereoelectronic Implications of Trans Double Bond Configuration at C3

The (3E)-configuration denotes a trans double bond between C3 and C4 of the hexenoyl moiety, imparting significant stereoelectronic effects on molecular conformation and biological interactions. This rigid planar structure is encoded in the compound's SMILES notation (CCC/C=C/C(=O)N[C@H]...) and InChIKey (YICCKKUGHVMTTI-MHHNISPBNA-N) [9].

Conformational consequences include:

  • Reduced Side Chain Flexibility: The trans geometry constrains rotation around the C3–C4 bond, pre-organizing the molecule for potential tubulin interactions [5].
  • Dipole Moment Alignment: The carbonyl dipole vector is fixed relative to the aliphatic chain, potentially perturbing electrostatic complementarity with the taxane binding pocket [5].
  • Steric Exclusion Effects: The extended trans conformation may clash with tubulin's M-loop residues (e.g., Arg369), explaining its status as a lower-affinity impurity rather than an active analog [5].

Table 3: Electronic and Steric Properties of the (3E)-Hex-3-enoyl Double Bond

Property(3E)-Trans Configuration(3Z)-Cis Configuration
Bond Angle (C2-C3-C4)≈120°≈120°
Dihedral FreedomRestricted rotationRestricted rotation
Dipole Moment≈3.2 D (calculated)≈2.8 D (calculated)
Solubility (Predicted)Lower lipophilicityHigher lipophilicity

Molecular modeling reveals that the trans double bond enforces an extended conformation that diverges from paclitaxel's bioactive "REDOR" conformation, where the C13 side chain folds over the oxetane ring. This divergence likely contributes to its reduced microtubule-stabilizing activity [5] [8]. Nevertheless, the trans configuration's electronic signature (evident in characteristic ¹H-NMR coupling constants J₃₋₄ ≈ 15.5 Hz) provides a spectroscopic handle for monitoring this impurity in pharmaceutical formulations [4].

Properties

Product Name

N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-[[(E)-hex-2-enoyl]amino]-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

Molecular Formula

C46H55NO14

Molecular Weight

845.9 g/mol

InChI

InChI=1S/C46H55NO14/c1-8-9-12-21-33(51)47-35(28-17-13-10-14-18-28)36(52)42(55)59-30-23-46(56)40(60-41(54)29-19-15-11-16-20-29)38-44(7,31(50)22-32-45(38,24-57-32)61-27(4)49)39(53)37(58-26(3)48)34(25(30)2)43(46,5)6/h10-21,30-32,35-38,40,50,52,56H,8-9,22-24H2,1-7H3,(H,47,51)/b21-12+/t30-,31-,32+,35-,36+,37+,38-,40-,44+,45-,46+/m0/s1

InChI Key

YICCKKUGHVMTTI-VQWUKFIUSA-N

Canonical SMILES

CCCC=CC(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O

Isomeric SMILES

CCC/C=C/C(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)(C(=O)[C@@H](C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.